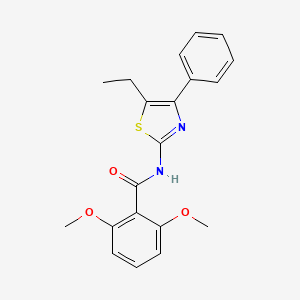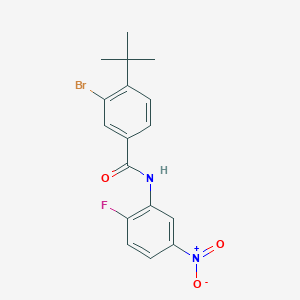![molecular formula C19H19N3O5S B3536420 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide](/img/structure/B3536420.png)
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide
描述
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide, also known as NPPB, is a chemical compound that has been extensively studied for its applications in scientific research. NPPB is a potent inhibitor of various ion channels, including chloride channels and aquaporins. Its unique properties make it an essential tool for studying the physiological and biochemical effects of ion channels.
作用机制
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide's mechanism of action involves the inhibition of ion channels by binding to specific sites on the channel protein. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, as well as aquaporins. The inhibition of these channels leads to a decrease in ion flux and the disruption of cellular processes.
Biochemical and Physiological Effects:
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been shown to have a range of biochemical and physiological effects. It has been used to study the regulation of cell volume, the role of chloride channels in neuronal signaling, and the effects of aquaporin inhibition on fluid secretion. Additionally, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been used to study the effects of ion channel dysfunction in various diseases, including cystic fibrosis and epilepsy.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide in lab experiments is its potency and specificity for ion channels. It has been shown to be effective at inhibiting a range of channels, making it a versatile tool for studying various physiological processes. However, one of the limitations of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is its toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
未来方向
There are several future directions for the use of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide in scientific research. One area of interest is the development of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide analogs with improved specificity and potency for specific ion channels. Additionally, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has shown promise as a potential therapeutic agent for various diseases, including cystic fibrosis and epilepsy. Further research is needed to explore the potential clinical applications of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide and its analogs. Finally, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide's ability to inhibit aquaporins makes it a promising tool for studying the role of these channels in various physiological processes, including fluid secretion and osmoregulation.
科学研究应用
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been widely used in scientific research for its ability to inhibit ion channels. Chloride channels and aquaporins are essential for various physiological processes, including cell volume regulation, fluid secretion, and neuronal signaling. By inhibiting these channels, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been used to study the physiological and biochemical effects of these processes.
属性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-19(12-7-15-5-1-2-6-18(15)22(24)25)20-16-8-10-17(11-9-16)28(26,27)21-13-3-4-14-21/h1-2,5-12H,3-4,13-14H2,(H,20,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFERQRGTDSXHMV-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-chloro-2-methylphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3536350.png)

![2-{4-[chloro(difluoro)methoxy]phenyl}-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B3536361.png)


![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B3536395.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B3536404.png)
![4-bromobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3536410.png)
![2-{[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3536419.png)
![methyl [5-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3536427.png)
![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536435.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B3536439.png)
![4-methyl-7-{[4-(phenylsulfonyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B3536445.png)